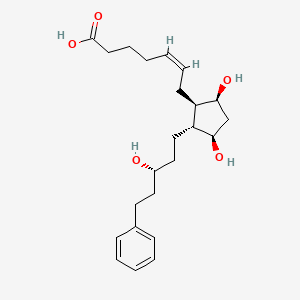

Latanoprost acid

Übersicht

Beschreibung

PHXA85, auch bekannt als die freie Säureform von Latanoprost, ist eine synthetische organische Verbindung. Es ist ein aktiver Metabolit des Prodrugs Latanoprost, das in der Ophthalmologie zur Behandlung von Glaukom und okulärer Hypertension weit verbreitet ist. Die Verbindung ist bekannt für ihre potente intraokulare Druck senkende Wirkung, was sie zu einem wertvollen therapeutischen Mittel in der Augenheilkunde macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PHXA85 beinhaltet die Hydrolyse von Latanoprost (Isopropylester) zur Bildung der freien Säureform. Diese Reaktion erfolgt typischerweise unter milden sauren oder basischen Bedingungen. Der Prozess kann wie folgt zusammengefasst werden:

Hydrolyse von Latanoprost: Latanoprost wird in einem geeigneten Lösungsmittel wie Methanol oder Ethanol gelöst.

Zugabe von Säure/Base: Eine milde Säure (z. B. Salzsäure) oder Base (z. B. Natriumhydroxid) wird der Lösung zugesetzt.

Reaktionsbedingungen: Das Reaktionsgemisch wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, bis die Hydrolyse abgeschlossen ist.

Industrielle Produktionsverfahren

Die industrielle Produktion von PHXA85 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Bulk-Hydrolyse: Große Mengen an Latanoprost werden unter Verwendung von automatisierten Reaktoren hydrolysiert.

Kontinuierliche Überwachung: Die Reaktion wird mithilfe analytischer Techniken wie HPLC kontinuierlich auf ihren Abschluss überwacht.

Reinigung: Das Rohprodukt wird mit großtechnischen Chromatographie- oder Kristallisationsverfahren gereinigt.

Qualitätskontrolle: Das Endprodukt unterliegt einer strengen Qualitätskontrolle, um Reinheit und Konsistenz zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

PHXA85 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: PHXA85 kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu liefern.

Substitution: PHXA85 kann an Substitutionsreaktionen teilnehmen, insbesondere an der Carboxylgruppe.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Thionylchlorid oder Phosphorpentachlorid können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidationsprodukte: Verschiedene oxidierte Metaboliten.

Reduktionsprodukte: Reduzierte Formen von PHXA85.

Substitutionsprodukte: Derivate mit substituierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

PHXA85 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung in der analytischen Chemie zur Methodenentwicklung und -validierung verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Medizin: Wird umfassend auf sein therapeutisches Potenzial zur Behandlung von Glaukom und okulärer Hypertension erforscht.

Industrie: Wird bei der Entwicklung neuer ophthalmischer Medikamente und Formulierungen eingesetzt.

Wirkmechanismus

PHXA85 entfaltet seine Wirkungen hauptsächlich durch die Zielrichtung auf den Prostanoid-FP-Rezeptor im Auge. Diese Interaktion führt zu einem erhöhten Abfluss von Kammerwasser über den uveoskleralen Weg, wodurch der intraokulare Druck gesenkt wird. Die Verbindung beeinflusst auch die Expression von Matrixmetalloproteinasen, die eine Rolle beim Umbau der extrazellulären Matrix und der Erleichterung des Flüssigkeitsabflusses spielen .

Wirkmechanismus

PHXA85 exerts its effects primarily by targeting the prostanoid FP receptor in the eye. This interaction leads to increased outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The compound also influences the expression of matrix metalloproteinases, which play a role in remodeling the extracellular matrix and facilitating fluid outflow .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PGF2α: Ein natürlich vorkommendes Prostaglandin mit ähnlichen intraokularen Druck senkenden Wirkungen.

17-Phenyltrinor PGF2α: Ein synthetisches Analogon mit vergleichbaren Eigenschaften.

Unoprostone: Ein weiteres Prostaglandinanalogon, das in der Ophthalmologie eingesetzt wird.

Einzigartigkeit von PHXA85

PHXA85 ist aufgrund seiner hohen Potenz und Wirksamkeit bei der Senkung des intraokularen Drucks einzigartig. Es hat eine höhere Affinität zum Prostanoid-FP-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen, was es in klinischen Umgebungen zur bevorzugten Wahl macht .

Biologische Aktivität

Latanoprost acid is the biologically active metabolite of latanoprost, a prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. This compound exhibits significant biological activities, particularly in lowering intraocular pressure (IOP) and providing neuroprotective effects in retinal cells. This article delves into the biological activity of this compound, supported by various studies and data.

This compound functions primarily as a selective agonist for the FP receptor, which is crucial for its pharmacological effects. The main mechanism through which it lowers IOP is by enhancing the outflow of aqueous humor via the uveoscleral pathway. Studies have demonstrated that this compound reduces outflow resistance, thereby facilitating aqueous drainage .

Pharmacokinetics

The pharmacokinetics of this compound reveal rapid absorption and metabolism. After topical administration, latanoprost is hydrolyzed to its active form in the cornea, achieving peak concentrations in the aqueous humor approximately two hours post-application . The half-life of this compound in human plasma is about 17 minutes, indicating a quick systemic clearance .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption Peak Time | ~2 hours |

| Plasma Half-Life | 17 minutes |

| Systemic Clearance | ~7 mL/min/kg |

| Urinary Excretion (topical) | ~88% |

| Urinary Excretion (IV) | ~98% |

Intraocular Pressure Reduction

Numerous clinical studies have established that this compound effectively reduces IOP in patients with glaucoma or ocular hypertension. In a review of various studies, reductions in IOP levels ranged from 22% to 39% after treatment with latanoprost . A randomized controlled trial indicated that latanoprost produced significant IOP reductions compared to other treatments, reinforcing its efficacy as a first-line therapy for glaucoma .

Neuroprotective Properties

Recent research highlights the neuroprotective effects of this compound on retinal ganglion cells (RGCs). It has been shown to inhibit post-traumatic calpain activation and promote klotho expression in RGCs under stress conditions such as ischemia and reperfusion . This neuroprotective mechanism is thought to contribute to the preservation of RGCs and may mitigate vision loss associated with glaucomatous damage.

Case Studies

A multicenter study evaluated the systemic exposure of this compound among pediatric patients. The results indicated that younger children exhibited higher plasma concentrations compared to adolescents and adults, attributed to differences in body weight and blood volume . This finding emphasizes the importance of age-adjusted dosing strategies when prescribing latanoprost.

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported. Common ocular side effects include conjunctival hyperemia and instillation site pain. In clinical trials, these were mostly mild and transient . Long-term studies have not indicated any significant carcinogenic risks associated with this compound exposure .

Table 2: Summary of Adverse Effects from Clinical Trials

| Adverse Effect | Incidence (%) |

|---|---|

| Ocular Hyperemia | 8.5 |

| Instillation Site Pain | 14.6 - 17.3 |

| Non-Ocular TEAEs | Rare |

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPFPERDNWXAGS-NFVOFSAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040531 | |

| Record name | Latanprost free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41639-83-2 | |

| Record name | Latanoprost acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41639-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phxa 85 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041639832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latanprost free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATANOPROST ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ85341990 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.